Adenosine-5'-trimetaphosphate

Description

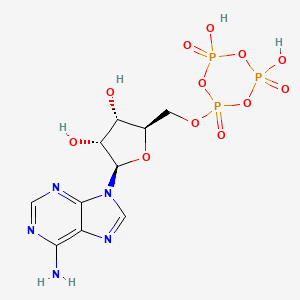

Structure

2D Structure

3D Structure

Properties

CAS No. |

53355-60-5 |

|---|---|

Molecular Formula |

C10H14N5O12P3 |

Molecular Weight |

489.17 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

AJXBDVJYPUYBBS-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

Synonyms |

adenosine, 5'-O-(4,6-dihydroxy-1,3,5,2,4,6-trioxaariphosphorinan-2-yl)-, P,P',P''-trioxide adenosine, 5'-O-(4,6-dihydroxy-1,3,5,2,4,6-trioxotriphosphorinan-2-yl)-, P,P',P''-trioxide adenosine-5'-trimetaphosphate ATMP CATMP cyclic adenosine-5'-trimetaphosphate monoadenosine 5'-trimetaphosphate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Adenosine 5 Trimetaphosphate and Analogues

Synthesis of Adenosine-5'-polyphosphates via Adenosine-5'-trimetaphosphate Intermediates

The high reactivity of the strained trimetaphosphate ring in AdTM makes it an excellent electrophilic substrate for nucleophilic attack by phosphate (B84403) or pyrophosphate. This reactivity is harnessed in the synthesis of higher adenosine (B11128) polyphosphates, such as adenosine tetraphosphate (B8577671) (Ap₄) and adenosine pentaphosphate (Ap₅). For instance, acetyl-CoA synthetase can catalyze the synthesis of Ap₄ from ATP and triphosphate (P₃), and Ap₅ from ADP and tetraphosphate (P₄), suggesting pathways where activated phosphate intermediates play a role. wikipedia.org The reaction of AdTM with inorganic phosphate or pyrophosphate would provide a direct route to these extended polyphosphate chains, although specific examples of this are not detailed in the provided search results.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | AdTM |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate (B83284) | ADP |

| Adenosine monophosphate | AMP |

| Adenosine tetraphosphate | Ap₄, A4P |

| Adenosine pentaphosphate | Ap₅, A5P |

| Cyclic trimetaphosphate | P₃m |

| Adenosine 5'-phosphorimidazolide | ImpA |

| Ribonucleoside triphosphates | rNTPs |

Formation of Adenosine-5'-tetraphosphate (p4A)

Adenosine-5'-tetraphosphate (Ap4), a metabolite involved in cellular signaling, can be synthesized from AdTM-related precursors. nih.gov A direct and high-yield chemical method involves the activation of inorganic trimetaphosphate, a readily available starting material. nih.gov

The procedure begins by converting the trisodium (B8492382) salt of trimetaphosphate into its more soluble tri(tetrabutylammonium) salt. This salt is then activated in a non-aqueous solvent by reacting it with reagents such as mesitylenesulfonyl chloride and N-methylimidazole. This activation step forms a highly reactive cyclic intermediate. The subsequent addition of the tetrabutylammonium (B224687) salt of adenosine-5'-monophosphate (AMP) initiates a nucleophilic attack by the phosphate of AMP on the activated trimetaphosphate ring. This ring-opening reaction yields the desired adenosine-5'-O-tetraphosphate. Following a buffer quench and purification by high-performance liquid chromatography (HPLC), p4A can be obtained in high yields, typically between 84% and 86%. nih.gov

| Step | Reagents/Conditions | Product | Yield |

| 1. Salt Exchange | Trimetaphosphate trisodium salt, Tetrabutylammonium resin | Tri(tetrabutylammonium) salt of trimetaphosphate | Quantitative |

| 2. Activation | Mesitylenesulfonyl chloride, N-methylimidazole | Activated cyclic trimetaphosphate intermediate | In situ |

| 3. Coupling | Tetrabutylammonium salt of Adenosine Monophosphate | Adenosine-5'-tetraphosphate (p4A) | 84-86% |

| 4. Purification | HPLC | Pure Adenosine-5'-tetraphosphate (p4A) | N/A |

Formation of Adenosine-5'-pentaphosphate (p5A)

The synthesis of adenosine-5'-pentaphosphate (p5A) can also be achieved using a cyclic trimetaphosphate intermediate. One effective strategy utilizes the tri(tetra-n-butylammonium) salt of cyclic trimetaphosphate as a potent phosphorylating agent. nih.gov In this method, the trimetaphosphate acts as a donor of a triphosphate group to a nucleoside diphosphate.

A one-flask synthesis route provides an efficient pathway to p5A. nih.gov The process starts with a protected adenosine derivative, such as 2′,3′-O-6-N-triacetyladenosine, which is first treated with 2-chloro-4H-l,3,2-benzo-dioxaphosphorin-4-one (salicylchlorophosphite) and then inorganic pyrophosphate to generate an intermediate trimetaphosphate. This intermediate is then coupled directly in the same reaction vessel with adenosine-5'-diphosphate (ADP). The nucleophilic attack of the β-phosphate of ADP on the trimetaphosphate intermediate leads to the formation of the p5A backbone. After purification by HPLC, this method can yield Ap5A in yields around 48%. nih.gov

| Starting Material | Key Reagents | Intermediate | Coupling Partner | Final Product | Yield |

| 2′,3′-O-6-N-triacetyladenosine | 1. Salicylchlorophosphite 2. Inorganic pyrophosphate | This compound intermediate | Adenosine-5'-diphosphate (ADP) | Adenosine-5'-pentaphosphate (p5A) | 48% |

Synthesis of Dinucleoside Polyphosphates (e.g., Ap4A, Ap5A) from AdTM-related Intermediates

AdTM is a key intermediate in the synthesis of dinucleoside polyphosphates (NpₙN'), which are important signaling molecules. The general strategy involves the activation of a nucleoside 5'-triphosphate, such as ATP, to form the cyclic AdTM intermediate. nih.govnih.gov This activation is commonly achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent. nih.gov

Once formed, the highly reactive AdTM intermediate can be attacked by a nucleophile, such as a nucleoside monophosphate (NMP) or diphosphate (NDP), to yield the corresponding dinucleoside polyphosphate. nih.gov For example, the reaction of the AdTM intermediate with AMP yields diadenosine tetraphosphate (Ap4A), while reaction with ADP yields diadenosine pentaphosphate (Ap5A). nih.gov

A notable one-flask method has been developed for the efficient synthesis of these molecules. nih.gov This route involves the phosphitylation of a protected nucleoside with salicylchlorophosphite, followed by a reaction with inorganic pyrophosphate to generate the cyclic trimetaphosphate derivative in situ. This intermediate is then reacted with a nucleoside mono- or diphosphate to produce the final dinucleoside tetra- or pentaphosphate in isolated yields of 50% to 85%. nih.gov

| Intermediate | Nucleophilic Partner | Product | Activating Agent |

| This compound (AdTM) | Adenosine-5'-monophosphate (AMP) | Diadenosine tetraphosphate (Ap4A) | DCC or Salicylchlorophosphite |

| This compound (AdTM) | Adenosine-5'-diphosphate (ADP) | Diadenosine pentaphosphate (Ap5A) | DCC or Salicylchlorophosphite |

Preparation of Modified this compound Analogues for Research Applications

Strategies for Site-Specific Labeling and Modification

To study the interactions of adenosine nucleotides with proteins, researchers employ modified analogues that can be used for site-specific labeling. These strategies involve incorporating reactive or reporter groups into the adenosine nucleotide structure.

Affinity Labeling: One approach is to synthesize analogues with a reactive moiety that can form a covalent bond with amino acid side chains at a protein's binding site. An example is adenosine 5'-(2-bromoethyl)-phosphate, where a bromoalkyl group is attached to the terminal phosphate. nih.gov This electrophilic group can react with nucleophilic residues like cysteine or histidine, creating a permanent link between the nucleotide analogue and the protein. nih.gov Such compounds are valuable for identifying and mapping nucleotide-binding sites. nih.gov

Photo-Clickable Probes: A more advanced strategy combines photoaffinity labeling with click chemistry. nih.gov For instance, a photo-clickable adenosine analogue, 8-N3-2′-O-propargyl adenosine, has been synthesized. nih.gov This molecule contains two key modifications: an azido (B1232118) group at the 8-position of the adenine (B156593) ring, which is photoactivatable, and a propargyl group on the 2'-hydroxyl of the ribose, which serves as a "click" handle. Upon UV irradiation, the azido group forms a reactive nitrene that covalently crosslinks to nearby residues. The propargyl group can then be used in a highly specific copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for detection and isolation of the labeled protein. nih.gov

Synthesis of Phosphonate (B1237965) and Thiophosphate Analogues

Phosphonate and thiophosphate analogues of adenosine polyphosphates are crucial tools in biochemical research because they often exhibit increased stability against enzymatic hydrolysis.

Phosphonate Analogues: In phosphonate analogues, a non-hydrolyzable methylene (B1212753) group (-CH₂-) or a substituted methylene group (-CF₂-, -CCl₂-) replaces one of the oxygen atoms in the phosphate backbone. semanticscholar.org The synthesis of these analogues can be achieved through several routes, including the nucleophilic cleavage of cyclic trimetaphosph(on)ates. semanticscholar.org For example, adenosine-5'-methylenediphosphonate, a phosphonic acid analogue of ADP, has been synthesized. nih.govoregonstate.edu These compounds are valuable for studying enzyme mechanisms and as potential therapeutic agents.

Thiophosphate Analogues: Thiophosphate analogues contain a sulfur atom in place of an oxygen on one of the phosphorus atoms. A common example is Adenosine-5'-O-(3-thiophosphate) or ATP-γ-S. The synthesis of ATP-γ-S can be accomplished efficiently using enzymatic methods. harvard.edu For instance, adenylate kinase and pyruvate (B1213749) kinase can be used in a coupled reaction. The process starts with adenosine-5'-diphosphate (ADP), which is first thiophosphorylated by pyruvate kinase using thiophosphoenolpyruvate (B1214876) to yield ATP-γ-S. This method provides a practical route to this important non-hydrolyzable ATP analogue. harvard.edu

| Analogue Type | Key Structural Feature | Synthesis Approach Example | Key Reagents/Enzymes |

| Phosphonate | P-CH₂-P linkage | Condensation of morpholidate | Methylenebisphosphonic acid, Adenosine 5´-phosphoromorpholidate |

| Thiophosphate | P-S bond (non-bridging) | Enzymatic thiophosphorylation | Adenylate kinase, Pyruvate kinase, Thiophosphoenolpyruvate |

Role in Prebiotic Chemistry and the Origin of Life Research

Trimetaphosphate-Mediated Reaction Pathways in Chemical Evolution

Trimetaphosphate serves as a prebiotic condensation agent that plays a critical role in dehydration reactions, which are fundamental to the formation of biopolymers like peptides and nucleic acids. nih.govfrontiersin.org In aqueous solutions, such condensation reactions are thermodynamically unfavorable. frontiersin.org Trimetaphosphate facilitates these reactions by activating the reacting molecules.

For peptide synthesis, trimetaphosphate can activate the carboxyl group of an amino acid, leading to the formation of a highly active intermediate such as a phosphoryl–carboxyl mixed anhydride (B1165640). mdpi.com This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, resulting in the formation of a peptide bond. mdpi.com

In nucleoside phosphorylation, the trimetaphosphate ring is opened by a nucleophilic attack from a hydroxyl group on the nucleoside's ribose sugar or by the amino group in amino-nucleosides. nih.govucl.ac.uk This process can lead to the direct formation of nucleoside triphosphates, which are the activated precursors for RNA synthesis. nih.govucl.ac.uk These reaction pathways demonstrate how a simple, prebiotically plausible molecule like trimetaphosphate could have driven the synthesis of increasingly complex biomolecules, paving the way for chemical evolution. doaj.orgresearchgate.net

Theoretical Frameworks on the Energetic Role of Adenosine-5'-trimetaphosphate in Protometabolism

Modern life is powered by adenosine (B11128) triphosphate (ATP), a molecule often called the "energy currency" of the cell due to the readily releasable energy stored in its high-energy phosphoanhydride bonds. nih.govfrontiersin.org The synthesis of ATP, however, requires a complex enzymatic machinery that would not have existed on the early Earth, creating a classic chicken-and-egg problem for the origin of metabolism. frontiersin.org

Theoretical frameworks propose that simpler, inorganic polyphosphates could have served as primordial energy currencies before the evolution of ATP-dependent systems. frontiersin.orgnih.gov Molecules like pyrophosphate and trimetaphosphate contain the same energetic P-O-P bonds found in ATP and can drive chemical reactions. frontiersin.orgnih.gov

The ability of trimetaphosphate to non-enzymatically phosphorylate adenosine to produce ATP under plausible prebiotic conditions provides a crucial link in this framework. nih.govnih.gov This suggests a pathway where trimetaphosphate, generated by geological processes like volcanism, could have served as a primary phosphorylating agent, creating a pool of activated nucleotides like ATP. frontiersin.org This abiotically generated ATP could then have been used to power early, rudimentary metabolic cycles, or protometabolism. The trimetaphosphate-mediated synthesis of ATP bridges the gap between simple geological energy sources and the complex, ATP-centric bioenergetics of all known life, suggesting an evolutionary continuum for the development of energy metabolism. frontiersin.orgnih.gov

Experimental Models for Enzyme-Free Dynamic Phosphorylation Cycles Involving Trimetaphosphate

In the quest to understand the origins of life, researchers have developed experimental models to simulate prebiotic conditions and explore the plausibility of key chemical reactions. A significant focus of this research has been the phosphorylation of nucleosides, such as adenosine, a critical step for the formation of nucleotides, the building blocks of RNA and DNA. nih.gov this compound, a cyclic polyphosphate, has emerged as a key player in these models due to its ability to phosphorylate nucleosides and other organic molecules in the absence of enzymes.

One prominent experimental model involves the phosphorylation of adenosine with trimetaphosphate under simulated prebiotic conditions, such as wet-dry cycles. nih.gov These cycles are considered plausible on an early Earth, with fluctuating bodies of water. Research has demonstrated that these conditions are highly efficient for the phosphorylation of adenosine. nih.gov

The catalytic effects of various metal ions on this phosphorylation reaction have also been a subject of investigation. Studies have shown that certain metal ions can significantly enhance the efficiency of the reaction. For instance, the presence of Ni(II) has been found to be the most effective catalyst among the metal ions studied. nih.gov The combination of wet-dry cycles and catalysis by Ni(II) has led to a notable conversion of adenosine to its phosphorylated products, even at a near-neutral pH. nih.gov The primary products of this reaction are 2',3'-cyclic AMP and 5'-ATP. nih.gov

These experimental findings support the hypothesis that trimetaphosphate could have been a crucial reagent in prebiotic chemical evolution, providing a pathway for the synthesis of high-energy molecules like ATP, which are central to all known forms of life. nih.gov The development of these enzyme-free dynamic phosphorylation cycles offers a valuable model for understanding how the fundamental building blocks of life may have formed and accumulated on the primitive Earth. researchgate.netchemrxiv.org

Research Findings on Adenosine Phosphorylation with Trimetaphosphate

The following table summarizes the results from an experimental model investigating the phosphorylation of adenosine with trimetaphosphate under simulated prebiotic conditions. The data highlights the conversion rates and the yields of the major phosphorylated products.

| Condition | Total Conversion of Adenosine (%) | Yield of 2',3'-cyclic AMP (%) | Yield of 5'-ATP (%) |

| 4 Wet-Dry Cycles with Ni(II) catalysis | 30.0 | 10.4 | 13.0 |

This table presents data from a study on the phosphorylation of adenosine with trimetaphosphate under simulated prebiotic conditions, specifically with four wet-dry cycles and the presence of Ni(II) as a catalyst. nih.gov

Biochemical Interactions and Enzymatic Modifications Involving Adenosine 5 Trimetaphosphate

Adenosine-5'-trimetaphosphate as a Phosphorylating Analogue in Enzyme Studies

This compound is utilized in enzyme studies as an affinity labeling reagent. Due to its structural similarity to ATP, it can bind to the ATP-binding sites of various enzymes. However, unlike ATP, its trimetaphosphate group is highly reactive, enabling it to act as a potent phosphorylating agent. This reactivity allows for the covalent modification of amino acid residues within the active site of an enzyme, providing valuable insights into the enzyme's structure and catalytic mechanism. The use of such analogues is a powerful strategy for identifying and characterizing the functional domains of ATP-dependent enzymes.

Inactivation and Modification of Enzymes by this compound

The covalent modification of enzymes by this compound typically results in their inactivation. This process is highly specific to the enzyme's active site, making it a valuable technique for probing enzyme function.

Phenylalanyl-tRNA synthetase (PheRS), a critical enzyme in protein synthesis, catalyzes the attachment of phenylalanine to its corresponding tRNA. This process is dependent on the hydrolysis of ATP. Studies utilizing this compound have been instrumental in elucidating the structure of the ATP-binding site of PheRS.

When PheRS is incubated with this compound, the enzyme undergoes covalent modification, leading to a loss of its aminoacylation activity. The rate of inactivation follows pseudo-first-order kinetics, indicating the formation of a reversible enzyme-analogue complex prior to the irreversible covalent modification.

Table 1: Kinetic Parameters of Phenylalanyl-tRNA Synthetase Inactivation by this compound

| Parameter | Value | Description |

| kinact | Variable | The maximal rate of inactivation at saturating concentrations of the analogue. |

| Ki | Variable | The concentration of the analogue that gives half-maximal inactivation rate, reflecting the affinity of the analogue for the enzyme. |

Note: Specific values for kinact and Ki are dependent on experimental conditions such as pH, temperature, and the presence of other ligands.

The specificity of the modification of Phenylalanyl-tRNA synthetase by this compound for the ATP-binding site is confirmed through protection experiments. The presence of the natural substrate, ATP, or its non-hydrolyzable analogues, can protect the enzyme from inactivation by competing with this compound for binding to the active site. Similarly, other substrates that bind to the active site, such as phenylalanine and tRNAPhe, can also afford protection, suggesting that the binding of these substrates induces conformational changes that may alter the accessibility or reactivity of the residues targeted by the analogue.

Table 2: Protection of Phenylalanyl-tRNA Synthetase from Inactivation

| Protecting Ligand | Concentration | Effect on Inactivation Rate |

| ATP | Millimolar range | Significant decrease |

| Phenylalanine | Millimolar range | Moderate decrease |

| tRNAPhe | Micromolar range | Moderate decrease |

| ATP + Phenylalanine | - | Synergistic protection |

Mechanisms of Covalent Attachment to Enzyme Subunits

This compound covalently modifies specific amino acid residues within the ATP-binding site of Phenylalanyl-tRNA synthetase. The high reactivity of the trimetaphosphate ring allows it to be susceptible to nucleophilic attack by amino acid side chains. The primary targets for this modification are typically the ε-amino group of lysine residues or the imidazole group of histidine residues, which are often found in the active sites of ATP-dependent enzymes and play crucial roles in catalysis and substrate binding.

The covalent linkage formed is a stable phosphoramidate or phosphoroimidate bond. Identification of the modified amino acid residue, often through techniques like peptide mapping and sequencing after enzymatic digestion of the modified protein, is key to pinpointing the location of the ATP-binding site within the enzyme's primary structure. In the case of the dimeric Phenylalanyl-tRNA synthetase, both subunits can be subject to modification, providing information about the spatial arrangement of the active sites.

Implications for Nucleotide-Binding Center Labeling in Protein Research

The use of this compound as an affinity label has broader implications for protein research beyond the study of Phenylalanyl-tRNA synthetase. This technique, known as affinity labeling, is a powerful tool for:

Identifying ATP-binding proteins: By using a radiolabeled or otherwise tagged version of this compound, researchers can identify novel ATP-binding proteins within complex biological mixtures.

Mapping active sites: As demonstrated with PheRS, this method allows for the precise localization of nucleotide-binding sites within a protein's sequence.

Probing enzyme mechanism: The nature of the covalent modification and the effects of substrate protection can provide detailed information about the catalytic mechanism and the conformational changes an enzyme undergoes during its reaction cycle.

Drug discovery: By identifying and characterizing the ATP-binding sites of enzymes, particularly those essential for pathogens or involved in disease processes, researchers can design specific inhibitors that could serve as potential therapeutic agents.

Molecular Mechanisms and Structural Aspects of Adenosine 5 Trimetaphosphate Reactivity

Reaction Mechanisms of Adenosine-5'-trimetaphosphate Hydrolysis and Condensation

This compound's reactivity is primarily characterized by hydrolysis and condensation reactions. The cyclic nature of the trimetaphosphate group makes it susceptible to nucleophilic attack, leading to ring-opening.

Hydrolysis: The hydrolysis of ATMP involves the cleavage of a phosphoanhydride bond within the trimetaphosphate ring by a water molecule. This process is often catalyzed by acid. nih.gov The acid-catalyzed hydrolysis of the related adenosine (B11128) 5'-triphosphate (ATP) yields adenosine 5'-diphosphate (ADP) and inorganic phosphate (B84403), as well as adenosine 5'-monophosphate (AMP) and inorganic pyrophosphate. nih.gov The specific products of ATMP hydrolysis depend on which P-O bond is broken. The molecule is quite reactive and readily converts to its linear form upon hydrolysis. colab.ws

Condensation: ATMP can participate in condensation reactions, acting as a phosphorylating agent. For instance, it can phosphorylate adenosine to produce various phosphorylated products, including 2',3'-cyclic AMP and 5'-ATP. nih.gov This reaction is particularly efficient under conditions that simulate prebiotic environments, such as wet-dry cycles. nih.gov The condensation of amino acids to form peptides can also be facilitated by trimetaphosphate, which activates the amino acid through the formation of a phosphoryl–carboxyl mixed anhydride (B1165640). mdpi.com

Intramolecular Condensation Pathways in Adenosine Polyphosphate Systems

Intramolecular condensation is a key reaction pathway for adenosine polyphosphates, leading to the formation of cyclic structures. The most prominent example is the cyclization of adenosine triphosphate (ATP) to form this compound.

This cyclization is often achieved in laboratory settings using carbodiimide-mediated condensation. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to activate the terminal phosphate of ATP, which then allows for an intramolecular nucleophilic attack by the γ-phosphate group on the α-phosphate, releasing a pyrophosphate moiety and forming the cyclic trimetaphosphate ring. To minimize competing hydrolysis reactions, these syntheses are typically carried out in anhydrous solvents like pyridine (B92270) or dimethylformamide (DMF).

The phosphorus-containing side chains of methylene-bridged analogs of ATP have also been successfully cyclized to create the corresponding analogs of this compound. colab.ws These reactions, conducted in anhydrous media through carbodiimide-mediated condensation, yield reactive molecules that can be characterized by ³¹P nuclear magnetic resonance. colab.ws

Role of Metal Ions in Facilitating this compound Reactions

Divalent metal ions play a crucial role in the chemistry of adenosine polyphosphates, including ATMP, by influencing their structure, stability, and reactivity. scispace.comrsc.org

Coordination Chemistry of Adenosine Polyphosphates with Divalent Cations

Adenosine polyphosphates are excellent ligands for divalent metal ions due to the negatively charged phosphate groups. scispace.com The stability of the resulting complexes generally increases with the number of phosphate groups, following the order M(NMP) < M(NDP)⁻ < M(NTP)²⁻. nih.gov

The interaction between divalent metals and ATP has been extensively studied using techniques like NMR and infrared/Raman spectroscopy. rsc.org ³¹P NMR experiments are particularly useful for investigating metal binding to the triphosphate chain. rsc.org While early studies often focused on Mg²⁺, other ions like Ca²⁺, Ni²⁺, Zn²⁺, Mn²⁺, Co²⁺, and Cu²⁺ have also been considered. rsc.org

The coordination can occur in several ways. The metal ion can bind to the phosphate chain in a bidentate mode, interacting with oxygens on the α and γ phosphates. rsc.org Additionally, there is the possibility of macrochelate formation, where the phosphate-coordinated metal ion also interacts with the N7 atom of the adenine (B156593) base. scispace.comrsc.org This interaction is more significant for purine-based nucleoside triphosphates compared to pyrimidine-based ones, leading to more stable complexes. rsc.org

Table 1: Stability Constants of Metal-ATP Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Copper(II) | > Nickel(II) > Zinc(II) |

This table shows the relative stability of complexes formed between different divalent metal ions and ATP, with Copper(II) forming the most stable complexes. acs.org

Influence of Metal Ion Complexation on Reactivity and Selectivity

The coordination of metal ions to adenosine polyphosphates can significantly influence their reactivity and the selectivity of their reactions. rsc.org Metal ions can act as catalysts, facilitating reactions like phosphorylation. royalsocietypublishing.org For example, the phosphorylation of adenosine with trimetaphosphate is catalyzed by several metal ions, with Ni(II) being particularly effective. nih.govnih.gov The presence of Mg²⁺ can also mediate the reaction of trimetaphosphate with adenosine, leading primarily to the formation of 2',3'-cNMP. royalsocietypublishing.orgnih.gov

The mode of metal ion coordination can direct the outcome of a reaction. For instance, in enzymatic reactions, M(α,β)-M(γ) coordination at the triphosphate chain is associated with transphosphorylation reactions catalyzed by kinases, while M(α)-M(β,γ) type binding is relevant for polymerases. nih.gov

Metal ion complexation can also affect the structure and stability of the resulting products. The formation of ternary complexes, where a metal ion is coordinated to both ATP and another ligand like an amino acid, has been studied. acs.org The stability of these ternary complexes is generally lower than that of the corresponding binary complexes. acs.org

Electronic Structure and Stability of this compound and Related Anions

The electronic structure of adenosine polyphosphates is fundamental to their chemical behavior. The distribution of charge and the nature of the molecular orbitals influence their stability and reactivity.

The photodepletion cross-section, a measure of light absorption leading to fragmentation, is lower for ATP anions compared to AMP and ADP anions, indicating a higher intrinsic photostability for ATP. nih.gov The fragmentation patterns observed upon photoexcitation are largely consistent with statistical decay, where the molecule rapidly returns to the ground electronic state before dissociating. nih.gov

Recent studies using liquid-jet photoemission spectroscopy have provided a detailed view of the electronic structure of ATP and its complexes with magnesium ions in an aqueous environment. acs.orgmpg.de These experiments allow for site-specific information on the interaction between the metal ion and the different phosphate groups, as well as the adenine ring. mpg.de

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | ATMP |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate (B83284) | ADP |

| Adenosine monophosphate | AMP |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Dimethylformamide | DMF |

| 2',3'-cyclic AMP | 2',3'-cAMP |

| 2',3'-cyclic NMP | 2',3'-cNMP |

| Aspartic acid | Asp |

Analytical and Spectroscopic Characterization in Adenosine 5 Trimetaphosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of adenosine (B11128) polyphosphates, providing detailed information about the phosphorus backbone and the adenosine nucleoside.

³¹P NMR for Phosphate (B84403) Chain Analysis

Phosphorus-31 NMR (³¹P NMR) is particularly well-suited for studying the phosphate chain of adenosine polyphosphates due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus. acs.org This technique allows for the direct observation of the phosphorus atoms, providing insights into their chemical environment and connectivity. acs.org The chemical shifts in ³¹P NMR are highly sensitive to the number of phosphate groups, the presence of cyclic structures, and coordination with metal ions. acs.orgtrilinkbiotech.com

In the context of Adenosine-5'-trimetaphosphate, ³¹P NMR is critical for confirming the cyclic nature of the trimetaphosphate ring. Unlike the linear triphosphate chain of ATP, which typically shows three distinct phosphorus signals (α, β, and γ), the chemically equivalent phosphorus atoms in the symmetrical trimetaphosphate ring of cATMP would be expected to produce a single resonance under certain conditions, simplifying the spectrum significantly. For linear polyphosphates like ATP and ADP, the α, β, and γ phosphates resonate at distinct chemical shifts. aiinmr.comresearchgate.net For instance, in ATP, the α-phosphate typically appears around -10 ppm, the β-phosphate around -20 ppm, and the γ-phosphate around -5 ppm, though these values can shift based on pH and metal ion concentration. rsc.orgnih.govnih.gov The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can be readily monitored by the disappearance of the ATP signals and the appearance of signals corresponding to ADP and Pi. researchgate.netmdpi.com

Interactive Table: Typical ³¹P NMR Chemical Shifts of Adenosine Phosphates

| Compound | Phosphate Group | Typical Chemical Shift (ppm) |

| ATP | α-phosphate | ~ -10.0 to -11.0 |

| β-phosphate | ~ -20.0 to -22.0 | |

| γ-phosphate | ~ -5.0 to -6.0 | |

| ADP | α-phosphate | ~ -10.0 to -11.0 |

| β-phosphate | ~ -6.0 | |

| AMP | α-phosphate | ~ 3.5 |

Note: Chemical shifts are approximate and can vary with experimental conditions such as pH and counter-ions.

¹H NMR for Nucleoside Moiety and Reaction Progress

Proton NMR (¹H NMR) spectroscopy provides detailed information about the adenosine part of the molecule, including the ribose sugar and the adenine (B156593) base. nih.gov Specific proton resonances can be assigned to the H2, H8, and H1' protons of the adenosine moiety. nih.gov These chemical shifts are sensitive to the conformation of the molecule and can be used to monitor changes that occur during a reaction. nih.gov

For example, the hydrolysis of ATP to ADP can be tracked by observing the distinct chemical shifts of the purine (B94841) H8 proton for ATP (around 8.47 ppm) and ADP (around 8.48 ppm). nih.gov The integration of these peaks allows for the quantification of the relative amounts of each species over time, providing a method for monitoring reaction kinetics. nih.gov While ¹H NMR is less direct for observing the phosphate chain itself, it is invaluable for confirming the integrity of the nucleoside portion of the molecule and for studying conformational changes upon reaction or binding events. nih.gov

Mass Spectrometry (MS) Techniques for Identification of Reaction Products and Complexes

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise mass determination of molecules and their fragments. This is crucial for identifying reaction products and studying non-covalent complexes involving this compound.

Electrospray Ionization-Collision-Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like adenosine polyphosphates to be transferred into the gas phase as intact ions. nih.gov Tandem mass spectrometry (MS/MS) then allows for the selection of a specific parent ion, which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov

In the negative-ion mode, ESI-MS/MS spectra of nucleotides provide characteristic fragments derived from the nucleobase, the phosphate groups, and the phosphoribose moiety. nih.gov For nucleoside triphosphates, a unique fragment corresponding to a cyclic trimetaphosphate (TMP) moiety can be observed at an m/z of 239. nih.gov This is a key signature that can help to identify or confirm the presence of a trimetaphosphate structure in reaction products. The fragmentation patterns can also reveal the number of phosphate groups and the presence of any modifications to the ribose or phosphate components. nih.gov

Gas-Phase Internal Ribose Residue Loss Analysis

An interesting fragmentation pathway observed in the gas-phase analysis of some metal-adenosine polyphosphate complexes is the loss of the internal ribose residue. nih.govnih.gov This phenomenon has been studied in magnesium complexes of ATP and ADP using ESI-CID-MS/MS. nih.govnih.govacs.org The loss of the internal ribose unit is indicative of a strong interaction between the phosphate chain, the magnesium ion, and the adenine base in the gas phase. nih.govnih.gov This type of analysis can provide indirect evidence for the formation of specific metal-nucleotide complexes and their gas-phase structures. nih.govnih.gov The observation of this internal residue loss is characteristic of negatively charged ATP-Mg and ADP-Mg complexes. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification of Adenosine Polyphosphates

High-performance liquid chromatography (HPLC) is an essential technique for the separation, purification, and quantification of this compound and other related adenosine polyphosphates from complex mixtures. nih.govnih.govresearchgate.net The method's high resolution and sensitivity make it ideal for analyzing samples from enzymatic reactions or cell extracts. nih.govnih.gov

Various HPLC methods have been developed for the analysis of adenosine phosphates, often utilizing reverse-phase C18 columns. nih.govnih.govund.edu The separation is typically achieved using an aqueous mobile phase, often containing a phosphate buffer, with detection by UV absorbance at around 254-259 nm, where the adenine base has a strong absorbance. nih.govnih.gov Isocratic elution with a mobile phase of potassium hydrogen phosphate has been successfully used to separate ATP, ADP, and AMP. nih.govnih.gov For more complex mixtures or for coupling with mass spectrometry, gradient elution with solvents like ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) may be employed. und.edu

HPLC allows for the accurate quantification of each adenosine phosphate by comparing the peak areas from a sample to those of known standards. nih.govjfda-online.com This is crucial for determining reaction yields, assessing the purity of a synthesized compound like this compound, and studying the kinetics of enzymatic processes involving these nucleotides. nih.govresearchgate.netjfda-online.com The development of rapid and sensitive HPLC methods is a continuous area of research to improve the efficiency of analyzing these important biomolecules. nih.govnih.gov

Spectroscopic Probes for Molecular Interactions and Coordination Environments in this compound Research

The investigation of molecular interactions and coordination environments of this compound (A5'3'p) heavily relies on spectroscopic techniques. These methods provide valuable insights into the structural and electronic changes that occur when A5'3'p interacts with other molecules, such as enzymes or metal ions. Among the various spectroscopic tools, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, stands out as a powerful technique for characterizing the phosphate backbone of this cyclic nucleotide.

Detailed research into the application of a wide array of spectroscopic probes specifically for this compound is less extensive compared to its linear analogue, Adenosine-5'-triphosphate (ATP). However, the principles of spectroscopic analysis provide a foundational understanding of how such studies could be approached. Spectroscopic probes can be intrinsic, relying on the inherent properties of the A5'3'p molecule, or extrinsic, involving the introduction of a reporter molecule.

³¹P NMR Spectroscopy: A Direct Probe of the Trimetaphosphate Ring

³¹P NMR spectroscopy is a primary tool for the characterization of this compound due to the presence of three phosphorus atoms in its cyclic trimetaphosphate moiety. The chemical shifts (δ) and coupling constants (J) of the phosphorus nuclei are highly sensitive to the local chemical environment, making ³¹P NMR an excellent probe for studying conformational changes and binding events.

The ³¹P NMR spectrum of a nucleoside 5'-O-trimetaphosphate provides distinct signals for the α, β, and γ phosphorus atoms. These signals' characteristics can change upon interaction with metal ions or enzymes, indicating alterations in the coordination environment of the phosphate chain.

Below is a table summarizing the reported ³¹P NMR spectroscopic data for a nucleoside 5'-O-trimetaphosphate in pyridine (B92270).

| Phosphorus Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

|---|---|---|

| α-P | -23.0 | Jαβ = 23.5 Jβγ = 23.0 Jαγ = 23.7 |

| β-P | -24.0 | |

| γ-P | -24.6 |

Data sourced from a compilation of ³¹P NMR data for nucleotide derivatives.

Fluorescent Probes: A Potential Avenue for Interaction Studies

While specific examples of fluorescent probes designed for or used with this compound are not extensively documented in readily available literature, the principles of their application to other nucleotides like ATP are well-established. Fluorescent probes for nucleotides generally fall into two categories:

Extrinsic Probes: These are fluorophores that are chemically attached to the nucleotide. The fluorescence properties of these probes, such as intensity and emission wavelength, can change upon binding of the nucleotide to a target molecule.

Displacement Assays: In this approach, a fluorescent ligand with a known affinity for a target's binding site is displaced by the non-fluorescent this compound. The resulting change in fluorescence of the ligand can be used to study the binding interaction.

The development of such probes for this compound would be invaluable for real-time monitoring of its interactions in complex biological systems.

Coordination with Metal Ions

The cyclic trimetaphosphate ring of this compound presents a unique coordination environment for metal ions compared to the linear triphosphate chain of ATP. Spectroscopic techniques such as ³¹P NMR would be instrumental in elucidating the nature of these coordination complexes. Titration experiments, where a solution of this compound is incrementally treated with a metal ion solution while monitoring the ³¹P NMR spectrum, could provide detailed information on:

The stoichiometry of the metal-nucleotide complex.

The specific phosphorus atoms involved in coordination.

The stability constants of the resulting complexes.

Although detailed studies of this nature for this compound are not as prevalent as for ATP, the established methodologies provide a clear path for future research in this area.

Broader Academic Implications and Research Directions

Implications for Understanding Fundamental Biological Phosphorylation

Adenosine-5'-trimetaphosphate (ATMP), a cyclic anhydride (B1165640) of adenosine (B11128) monophosphate, serves as a significant model for understanding fundamental biological phosphorylation reactions. Its high-energy, strained cyclic phosphate (B84403) structure makes it a potent phosphorylating agent, capable of transferring a phosphate group to various nucleophiles. This reactivity provides insights into the mechanisms of kinase enzymes, which catalyze phosphoryl transfer from nucleoside triphosphates like adenosine triphosphate (ATP). While not a direct intermediate in most biological phosphorylation, the study of ATMP's reactions helps elucidate the principles of phosphoryl group activation and transfer, which are central to cellular energy metabolism and signal transduction. acs.org

Research into ATMP and similar cyclic phosphates contributes to understanding how nature has harnessed the energy of phosphoanhydride bonds. The hydrolysis of ATMP to ATP is a rapid, exergonic process, highlighting the inherent instability and high group transfer potential of such cyclic structures. nih.gov This contrasts with the more controlled, enzyme-mediated hydrolysis of the linear triphosphate chain of ATP. By studying the non-enzymatic phosphorylation capabilities of ATMP, researchers can better appreciate the evolutionary advantages of the linear polyphosphate chain in ATP for controlled energy release and the specificity of enzymatic catalysis in biological systems.

Contributions to Understanding Nucleotide Metabolism and Signaling Pathways

The study of this compound and its interactions provides valuable insights into nucleotide metabolism and signaling. Although not a primary metabolite, its role as a reactive intermediate and its relationship with key nucleotides like ATP and ADP help to model and understand the dynamics of nucleotide pools and their regulation. For instance, the synthesis of ATMP from ATP via carbodiimide-mediated condensation and its subsequent hydrolysis back to ATP demonstrates the cyclical potential of nucleotide modifications. nih.gov This is relevant to understanding the regeneration of ATP from ADP, a cornerstone of cellular energy homeostasis. drugbank.com

Furthermore, investigations into the effects of ATMP and its derivatives on enzymes involved in nucleotide signaling pathways have revealed important structure-activity relationships. For example, derivatives of ATMP have been shown to inhibit the activity of various RNA polymerases, suggesting a potential role for such compounds in modulating gene expression. The interaction of ATMP with enzymes like adenylate kinase, which is crucial for maintaining the balance between ATP, ADP, and AMP, further underscores its utility as a tool for probing nucleotide-binding sites and allosteric regulation. drugbank.com The ability of ATMP to phosphorylate specific residues, such as a histidine residue near the initiating substrate binding site of E. coli RNA-polymerase, provides a direct chemical probe for mapping active sites and understanding the mechanisms of nucleotide-based signaling. nih.gov

The broader family of adenosine polyphosphates, including those synthesized using trimetaphosphate, are recognized as stress metabolites and signaling molecules in various organisms. For instance, in the presence of polyphosphates, firefly luciferase can catalyze the synthesis of a variety of adenosine 5'-polyphosphates, which have distinct biological activities. csic.es The study of these non-canonical nucleotides, facilitated by an understanding of trimetaphosphate chemistry, expands our knowledge of the complexity and diversity of nucleotide-mediated signaling beyond the central roles of ATP and GTP.

Future Avenues in Synthetic Biology Utilizing this compound Chemistry

The unique reactivity of this compound opens up intriguing possibilities in the field of synthetic biology. Its capacity to act as an efficient phosphorylating agent in aqueous environments could be harnessed for the development of novel biocatalytic systems and artificial metabolic pathways. For example, ribozymes have been engineered that can utilize trimetaphosphate to triphosphorylate the 5'-hydroxyl of RNA molecules. escholarship.org This is a critical step in creating self-replicating RNA systems, a central goal in synthetic biology and origin of life research, as the 5'-triphosphate provides the necessary energy for RNA polymerization. escholarship.orgmdpi.com

Future research could focus on designing and evolving new enzymes or ribozymes that specifically recognize and utilize ATMP or other cyclic nucleotides as substrates. This could lead to the creation of orthogonal biological circuits that operate independently of the cell's native ATP-dependent machinery. Such systems could be used to power specific synthetic pathways or to produce novel biomaterials. The ability to perform targeted phosphorylation under mild, aqueous conditions, a hallmark of trimetaphosphate chemistry, is highly desirable for in vivo applications. nih.gov

Furthermore, the principles of trimetaphosphate-mediated phosphorylation can be applied to the synthesis of modified nucleotides with unique properties. These could include nucleotides with altered stability, fluorescent labels for imaging, or reactive handles for bioconjugation. The development of efficient methods for producing such modified nucleotides is crucial for advancing synthetic biology, enabling the construction of nucleic acids with expanded functionalities and the creation of novel therapeutic and diagnostic agents.

Emerging Research on this compound in Non-Enzymatic Biochemical Processes

Recent research has increasingly focused on the role of this compound and its precursor, trimetaphosphate, in non-enzymatic biochemical processes, particularly in the context of prebiotic chemistry. Trimetaphosphate is considered a plausible prebiotic phosphorylating agent that could have been present on the early Earth. nih.govmdpi.com Studies have shown that in the presence of metal ions and under conditions simulating wet-dry cycles, trimetaphosphate can phosphorylate adenosine to yield a variety of products, including 5'-ATP. nih.gov This suggests a potential non-enzymatic pathway for the synthesis of high-energy nucleotides before the evolution of complex metabolic enzymes.

The non-enzymatic, template-directed ligation of oligonucleotides can be achieved using oligonucleotides activated with polyphosphates, which can be formed from the reaction of oligonucleotide 5'-phosphates with sodium trimetaphosphate. nasa.govnih.gov This provides a potential mechanism for the prebiotic synthesis of longer RNA molecules from shorter, pre-existing fragments, a crucial step in the origin of life.

Moreover, the reactivity of trimetaphosphate extends beyond nucleotide phosphorylation. It has been shown to facilitate the non-enzymatic formation of peptides from amino acids in aqueous solutions. mdpi.com This dual capability of promoting both nucleotide and peptide synthesis makes trimetaphosphate a compelling molecule in scenarios for the co-evolution of nucleic acids and proteins. The study of ATMP and related compounds in these non-enzymatic contexts is therefore critical for testing hypotheses about the chemical origins of life and for understanding the fundamental principles that govern the behavior of biomolecules in the absence of enzymatic catalysis.

Q & A

Q. How can storage conditions impact ATP stability in experimental settings?

ATP degrades rapidly under suboptimal storage conditions. To maintain stability, store lyophilized ATP at ≤-20°C in airtight, desiccated containers to prevent hydrolysis and thermal degradation . For short-term use in aqueous solutions, maintain neutral pH (6.8–7.4) and avoid repeated freeze-thaw cycles. Pre-aliquot solutions to minimize exposure to fluctuating temperatures. Evidence from impedance studies shows ATP degradation pathways (e.g., ATP → ADP → AMP) accelerate at higher temperatures, impacting assay reproducibility .

Q. What experimental factors influence Gibbs free energy changes during ATP hydrolysis?

The Gibbs energy change (ΔG) for ATP hydrolysis depends on Mg²+ concentration, ionic strength, and pH. At 25°C, ΔG becomes more negative with increasing Mg²+ due to chelation of phosphate groups, stabilizing ADP and inorganic phosphate. For example, at 1 mM Mg²+ and ionic strength 0.25 M, ΔG ≈ -30.5 kJ/mol, but shifts to -28.5 kJ/mol at 10 mM Mg²+ . Use buffer systems with controlled Mg²+ (e.g., Tris-HCl or HEPES) and measure ionic strength via conductometric titration to ensure consistency.

Q. How to design enzyme kinetic assays using ATP as a substrate?

- Step 1 : Select an ATP-dependent enzyme (e.g., glycerol kinase or acetyl-CoA synthetase) and prepare reaction buffers with saturating ATP concentrations (typically 1–5 mM).

- Step 2 : Monitor ADP/AMP formation via coupled assays (e.g., NADH oxidation) or direct detection using HPLC/radiometric methods (e.g., [γ-³²P]ATP) .

- Step 3 : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots. For example, glycerol kinase exhibits Km(ATP) ≈ 0.2 mM in 50 mM Tris buffer (pH 7.6) with 5 mM MgCl₂ .

Advanced Research Questions

Q. How can metabolic engineering enhance ATP synthesis in microbial systems?

Yeast strains engineered with plasmid-borne hexokinase/glucokinase genes show 2–3× higher ATP yields by amplifying glycolytic flux. Key steps:

Q. What methodologies enable ATP regeneration in continuous enzymatic synthesis?

ATP regeneration systems (e.g., adenylate kinase + polyphosphate kinase) recycle ADP/AMP back to ATP in bioreactors. Design criteria:

Q. How do non-hydrolyzable ATP analogs (e.g., AMP-PNP) elucidate ATPase mechanisms?

AMP-PNP (Adenosine-5'-[(β,γ)-imido]triphosphate) binds ATPases without hydrolysis, stabilizing intermediate conformations. Applications:

- Study myosin’s rigor state in muscle contraction by replacing ATP with AMP-PNP.

- Resolve crystal structures of ATP-bound enzymes (e.g., F₁-ATPase) using X-ray crystallography.

- Compare kinetic parameters (Kd, binding affinity) between ATP and analogs via isothermal titration calorimetry (ITC) .

Q. What molecular sensors distinguish ATP from GTP in aqueous environments?

Scorpiand-type receptors functionalized with anthracene units selectively bind ATP via π-π stacking and hydrogen bonding. Methodological steps:

- Synthesize receptors with pyridine/anthracene moieties.

- Perform fluorescence titration (λex = 365 nm, λem = 450 nm) to quantify binding constants (Kd ≈ 10⁻⁴ M for ATP vs. 10⁻³ M for GTP).

- Validate selectivity via NMR spectroscopy (e.g., chemical shift changes in H⁸ proton of adenine) .

Q. How to analyze mitochondrial ATP dysregulation in neurodegenerative diseases?

- Step 1 : Isolate mitochondria from neuronal cells via differential centrifugation.

- Step 2 : Measure ATP synthesis rates using luciferin-luciferase assays under varying ADP/O ratios.

- Step 3 : Assess reactive oxygen species (ROS) production via fluorogenic probes (e.g., H₂DCFDA).

- Key finding : Schizophrenia models show 40% reduced ATP yield and 2× higher ROS, linked to impaired Complex I activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.